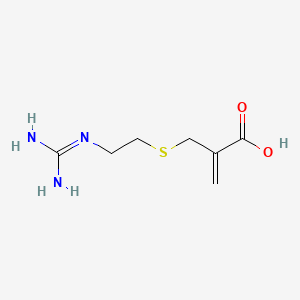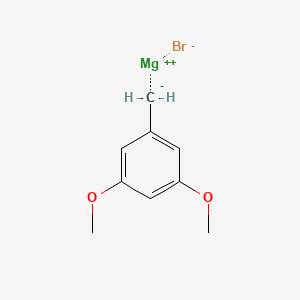
3,5-Dimethoxybenzylmagnesium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dimethoxybenzylmagnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is used extensively in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically available as a solution in tetrahydrofuran (THF) and is characterized by its molecular formula C9H11BrMgO2 and a molecular weight of 255.39 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethoxybenzylmagnesium bromide is synthesized through the reaction of 3,5-dimethoxybenzyl bromide with magnesium metal in the presence of an anhydrous ether solvent such as THF. The reaction is typically carried out under an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:
3,5-Dimethoxybenzyl bromide+Mg→3,5-Dimethoxybenzylmagnesium bromide
Industrial Production Methods
In an industrial setting, the preparation of this compound involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the Grignard reaction. The process is optimized to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethoxybenzylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Participates in Suzuki-Miyaura and other cross-coupling reactions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Anhydrous THF, diethyl ether.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Aromatics: Resulting from substitution reactions.
Coupled Products: From cross-coupling reactions.
Applications De Recherche Scientifique
3,5-Dimethoxybenzylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials
Mécanisme D'action
The mechanism of action of 3,5-dimethoxybenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets include carbonyl compounds, halides, and other electrophilic species .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxybenzyl bromide: The precursor to 3,5-dimethoxybenzylmagnesium bromide.
3,4-Dimethoxybenzylmagnesium bromide: Another Grignard reagent with similar reactivity.
3,5-Dimethoxyphenylmagnesium bromide: A related compound with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in organic synthesis. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C9H11BrMgO2 |
|---|---|
Poids moléculaire |
255.39 g/mol |
Nom IUPAC |
magnesium;1-methanidyl-3,5-dimethoxybenzene;bromide |
InChI |
InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KXNBPXBSDTXKKW-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


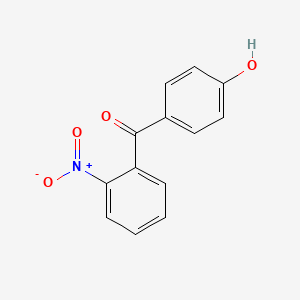

![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)


![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
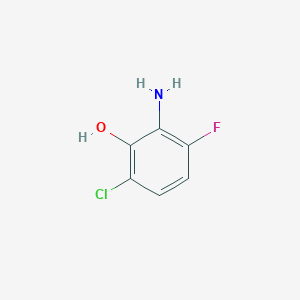
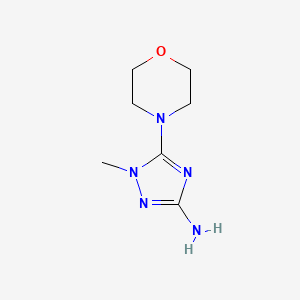
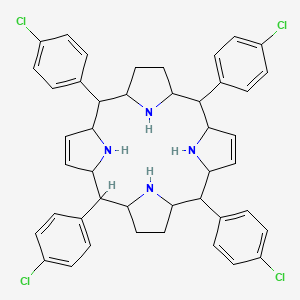


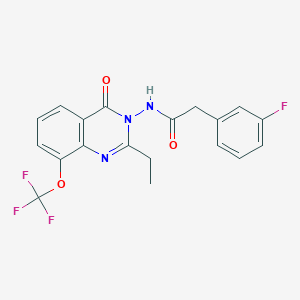
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
